2-Hydroxy-3-phenyl-1,4-naphthoquinone

Übersicht

Beschreibung

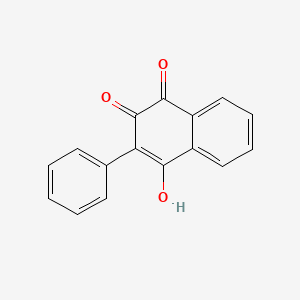

2-Hydroxy-3-phenyl-1,4-naphthoquinone is a derivative of 1,4-naphthoquinone, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the second position and a phenyl group at the third position on the naphthoquinone core. It exhibits unique chemical properties that make it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-phenyl-1,4-naphthoquinone typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenyl-substituted reagents under specific conditions. One common method is the nucleophilic substitution reaction where 2-hydroxy-1,4-naphthoquinone reacts with phenyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as benzene or toluene at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-phenyl-1,4-naphthoquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to hydroquinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like phenyl halides and bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which have significant applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

2-Hydroxy-3-phenyl-1,4-naphthoquinone exhibits significant antibacterial and antifungal activities. Research has shown that derivatives of this compound can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents. For instance, a study highlighted the synthesis of 36 derivatives that demonstrated antileishmanial activity against Leishmania infantum, with some compounds showing IC50 values as low as 12 µM against intracellular amastigotes .

Antimalarial Activity

The compound has been investigated for its antimalarial properties. A series of 3-substituted derivatives were synthesized and tested against Plasmodium falciparum, with some showing promising IC50 values ranging from 0.77 to 4.05 µg/mL . The structural modifications on the naphthoquinone scaffold significantly influenced their biological activity, suggesting a potential pathway for developing new antimalarial drugs.

Anticancer Potential

This compound has demonstrated antiproliferative effects on various cancer cell lines. Compounds derived from this naphthoquinone core have been evaluated for their cytotoxicity against human prostate and breast cancer cells, with some exhibiting notable activities . The mechanisms of action often involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.

Synthetic Building Block

The compound serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecular frameworks through various reactions, including Mannich reactions and multicomponent reactions . Its hydroxyquinone structure is particularly valuable in synthesizing other biologically active compounds.

Development of New Derivatives

Recent advances have focused on synthesizing new derivatives that enhance biological activities or introduce novel properties. For example, the synthesis of 2-acyl-3-aminophenyl-1,4-naphthoquinones has been explored for their electroactive properties and potential applications in biochemical systems . These derivatives are being studied for their ability to inhibit heat shock proteins, which are critical in cancer cell survival.

Antileishmanial Activity Study

A study evaluating the antileishmanial potential of 36 synthesized derivatives revealed that many compounds were effective against both promastigotes and intracellular amastigotes of Leishmania species. The most active compounds contained specific substituents that enhanced their selectivity and efficacy .

| Compound ID | IC50 (µM) | Activity Type | Selectivity Index |

|---|---|---|---|

| 1 | 8 | Promastigotes | >15 |

| 14 | 12 | Intracellular amastigotes | >15 |

Antimalarial Efficacy Assessment

In another study focused on antimalarial activity, a series of derivatives were synthesized and tested against Plasmodium falciparum. The findings indicated that structural modifications significantly impacted their effectiveness as antimalarial agents.

| Compound ID | IC50 (µg/mL) | Activity Type |

|---|---|---|

| 1 | 0.77 | Antimalarial |

| 8 | 4.05 | Antimalarial |

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-phenyl-1,4-naphthoquinone involves its redox properties and ability to generate reactive oxygen species (ROS). These properties enable it to interact with cellular components, leading to oxidative stress and cell death in microbial and cancer cells. The compound targets various molecular pathways, including those involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Hydroxy-1,4-naphthoquinone: Known for its use in dyes and biological activities.

3-Phenyl-1,4-naphthoquinone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

2-Hydroxy-3-phenyl-1,4-naphthoquinone is unique due to the presence of both hydroxyl and phenyl groups, which enhance its chemical reactivity and biological activity compared to other naphthoquinone derivatives .

Biologische Aktivität

2-Hydroxy-3-phenyl-1,4-naphthoquinone (also known as lawsone derivative) is a compound belonging to the naphthoquinone family, which has garnered significant attention for its diverse biological activities. This article explores its biological activity, including antimalarial, anticancer, antibacterial, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a hydroxyl group and a phenyl group attached to the naphthoquinone core, which is critical for its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound derivatives. A study synthesized various derivatives and evaluated their activity against Plasmodium falciparum, revealing promising results. The best-performing derivative exhibited an IC50 value of 0.77 µg/mL , indicating strong antimalarial properties. The research emphasized that modifications to the naphthoquinone scaffold significantly enhance its efficacy against malaria .

Table 1: Antimalarial Activity of Naphthoquinone Derivatives

| Compound | IC50 (µg/mL) | Substituent |

|---|---|---|

| Compound 1 | 0.77 | n-butyl aminomethyl |

| Compound 2 | 1.25 | allyl aminomethyl |

| Compound 3 | 2.50 | pyridinylamino |

| Compound 4 | 4.05 | dibenzylamino |

Anticancer Properties

This compound exhibits significant anticancer activity through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. Studies have shown that it can disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Study: Apoptosis Induction in Cancer Cells

In vitro studies demonstrated that treatment with this compound led to an apoptotic rate between 40% and 60% in gastric cancer cell lines at a concentration of 5 µM over 24 hours. This effect was associated with decreased levels of Bcl-2 protein, a key regulator of apoptosis .

Antibacterial Activity

The antibacterial properties of naphthoquinones are well-documented. Research indicates that derivatives of this compound possess significant antibacterial activity against various bacterial strains. The mechanism involves the generation of ROS and interference with bacterial DNA synthesis .

Table 2: Antibacterial Activity against Common Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Antioxidant Activity

The antioxidant capacity of naphthoquinones is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. Studies have shown that this compound can effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Eigenschaften

IUPAC Name |

4-hydroxy-3-phenylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3/c17-14-11-8-4-5-9-12(11)15(18)16(19)13(14)10-6-2-1-3-7-10/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKUADBGJIXWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921586 | |

| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150-59-0 | |

| Record name | NSC102533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-3-phenylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to produce 2-Hydroxy-3-phenyl-1,4-naphthoquinone?

A1: Several synthetic strategies have been explored for this compound. One approach involves the palladium-catalyzed arylation of n-butyl vinyl ether with o-bromobenzoic acid esters, leading to o-acetylbenzoic acids, which are then utilized to synthesize 2-Hydroxy-3-phenyl-1,4-naphthoquinones [, ]. Another method utilizes a two-step copper (I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol with atmospheric oxygen to achieve the desired product []. This novel method allows for direct Csp2-O bond formation under relatively mild conditions compared to traditional approaches. Finally, a total synthesis route starting from 2-(2-Oxo-3-phenylpropyl)-benzaldehydes has also been reported [, ].

Q2: Has the electron spin resonance (ESR) of this compound or related compounds been studied?

A2: Yes, ESR studies have been conducted on 2-hydroxy-1,4-naphthosemiquinones, including a series of bromo-2-hydroxy-3-phenyl-1,4-naphthoquinones []. These studies revealed that the splitting constants for the aromatic ring hydrogens in these compounds decrease in the order of aH(6) > aH(8) > aH(5) > aH(7), with aH(7) often being too small to be resolved. Interestingly, no splitting from one of the aromatic ring hydrogens in 2-hydroxy-1,4-naphthosemiquinones was observed [].

Q3: Are there any applications of this compound in the synthesis of other compounds?

A3: Yes, 2-Hydroxy-3-phenyl-1,4-naphthoquinones have proven useful in synthesizing more complex molecules. For instance, they serve as key intermediates in the synthesis of indolo[2,3-b]naphthalene-6,11-diones [, ]. These findings highlight the versatility of this compound as a building block in organic synthesis.

- Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones.

- E.S.R. studies of some polycyclic semiquinones and derived radicals.

- Unprecedented and Scalable Copper (I)-Catalyzed Oxidation of the Csp2-H bond on 2-phenyl-naphthalene-1,3-diol with Atmospheric Oxygen: synthesis of this compound via direct Csp2-O bond formation.

- Studies on the chemistry of 2-(2-oxo-3-phenylpropyl)-benzaldehydes: novel total synthesis of 3-phenylnaphthalen-2-ols and 2-hydroxy-3-phenyl-1,4-naphthoquinones

- Palladium-catalyzed synthesis of o-acetylbenzoic acids: a new, efficient general route to 2-hydroxy-3-phenyl-1,4-naphthoquinones and indolo[2,3-b]naphthalene-6,11-diones

- Studies on the Chemistry of 2-(2-Oxo-3-phenylpropyl)-benzaldehydes: Novel Total Synthesis of 3-Phenylnaphthalen-2-ols and 2-Hydroxy-3-phenyl-1,4-naphthoquinones.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.